molecular formula C5H6IN3 B3117396 5-Iodo-4-methylpyrimidin-2-amine CAS No. 22294-56-0

5-Iodo-4-methylpyrimidin-2-amine

Cat. No.: B3117396
CAS No.: 22294-56-0
M. Wt: 235.03
InChI Key: AAQWMOIUBXMRJZ-UHFFFAOYSA-N
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Description

5-Iodo-4-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C5H6IN3 and its molecular weight is 235.03. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWMOIUBXMRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of 5 Iodo 4 Methylpyrimidin 2 Amine in Contemporary Chemical Research

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Advanced Chemical Synthesis and Biological Systems

Pyrimidine heterocycles are of immense interest in both advanced chemical synthesis and biological systems. nih.govresearchgate.net As fundamental components of nucleic acids (cytosine, thymine, and uracil), they are integral to the genetic makeup and cellular function of all living organisms. nih.govwikipedia.org This inherent biological relevance makes pyrimidine derivatives readily interactive with enzymes and other biomolecules within the cell. nih.govresearchgate.net

In the realm of drug discovery, the pyrimidine scaffold is considered a "privileged" structure. nih.govresearchgate.net This is due to its presence in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.nettandfonline.commdpi.comnih.gov The synthetic accessibility and the ease with which the pyrimidine ring can be modified at its various positions (2, 4, 5, and 6) allow chemists to create vast libraries of compounds for biological screening. mdpi.com This structural versatility is a key driver in the ongoing exploration of pyrimidine-based drugs to address a multitude of diseases. nih.govresearchgate.net

Historical Perspectives on Iodo-Substituted Pyrimidines in Scientific Inquiry

The introduction of a halogen atom, particularly iodine, into the pyrimidine ring has been a significant area of study. Historically, the synthesis of 5-iodopyrimidines was not as straightforward as their chloro and bromo counterparts. google.com Early methods for iodination were often inefficient. google.com A notable advancement came with the development of new synthetic methods, such as the use of mercuric acetate, which provided a more convenient and efficient route to 5-iodo-substituted pyrimidines. google.com

Iodinated pyrimidines, such as 5-iodo-2'-deoxyuridine, have been recognized for their therapeutic value, particularly as antiviral agents. nih.gov The C5-halogenated pyrimidines are known to be highly active in medicinal applications. nih.gov These iodo-substituted compounds serve as essential precursors for a variety of functional group transformations, making them valuable intermediates in synthetic bioorganic chemistry. nih.gov The development of greener chemical approaches for the iodination of pyrimidines, such as mechanochemical methods under solvent-free conditions, reflects the ongoing efforts to improve the synthesis of these important compounds. nih.gov

Structural Elucidation and Core Architectural Features of 5-Iodo-4-methylpyrimidin-2-amine

The core structure of this compound consists of a pyrimidine ring substituted at three key positions. The defining feature is the iodine atom at the 5-position, which significantly influences the compound's reactivity and potential for further chemical modification. The methyl group at the 4-position and the amine group at the 2-position also play crucial roles in its chemical behavior and interactions.

Table 1: Core Architectural Features of this compound

FeatureDescription
Core Heterocycle Pyrimidine
Substituent at C2 Amine (-NH2)
Substituent at C4 Methyl (-CH3)
Substituent at C5 Iodine (-I)

The presence of the amino group at the C2 position and the methyl group at the C4 position can influence the electronic properties of the pyrimidine ring, which in turn can affect the reactivity of the C5-iodo substituent. This interplay of functional groups is a key aspect of its chemical character.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 22294-56-0
Molecular Formula C5H6IN3
Molecular Weight 235.03 g/mol
SMILES CC1=NC(=NC=C1I)N

Data sourced from Biosynth. biosynth.com

Scope and Research Focus of this compound Investigations

Investigations into this compound are primarily centered on its utility as a chemical building block in the synthesis of more complex and potentially bioactive molecules. chemscene.com The iodine atom at the 5-position is a key functional handle that allows for a variety of cross-coupling reactions, enabling the introduction of diverse structural motifs. This makes the compound a valuable starting material in medicinal chemistry research. nih.gov

The research focus includes its application in the development of enzyme inhibitors and other targeted therapeutic agents. For instance, iodo-substituted pyrimidines are key intermediates in the synthesis of potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, which are important targets in cancer therapy. nih.gov The ability to functionalize the 5-position allows for the exploration of structure-activity relationships, a critical aspect of drug design. nih.gov

Chemical Reactivity and Transformation Studies of 5 Iodo 4 Methylpyrimidin 2 Amine

Role of Halogen Substituents in Reactivity Profiles

The iodine atom at the C5 position significantly influences the molecule's reactivity, primarily through halogen bonding and its ability to participate in cross-coupling reactions.

Iodine-Mediated Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov In the context of 5-Iodo-4-methylpyrimidin-2-amine, the iodine atom can form halogen bonds with various acceptor atoms, such as nitrogen and oxygen. These interactions play a crucial role in supramolecular chemistry, enabling the construction of extended solid-state networks with predictable connectivity. nih.gov

The strength of these halogen bonds can be modulated by the electronic environment. For instance, fluorination of an interacting aryl ring can lead to shorter and stronger halogen bonds. nih.gov This tunability makes halogen bonding a valuable tool in crystal engineering. mdpi.com Studies have shown that organic iodine is a stronger Lewis acid compared to bromine, resulting in more potent halogen bonding interactions. nih.gov

Interaction TypeDescriptionSignificance
I⋯N Halogen BondThe iodine atom of this compound interacts with a nitrogen atom of a neighboring molecule.Plays a structural role in organizing supermolecules into extended 1-D and 2-D architectures. nih.gov
I⋯O Halogen BondThe iodine atom forms a bond with an oxygen atom, often from a carboxylic acid or similar functional group.Contributes to the assembly of complex molecular architectures. nih.gov

Facilitation of Cross-Coupling Reactions via C-I Bond Activation

The carbon-iodine (C-I) bond in this compound is the most labile among carbon-halogen bonds, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents at the C5 position, a key strategy for diversifying the pyrimidine (B1678525) core. nih.gov

These reactions typically involve the activation of the C-I bond by a low-valent palladium catalyst, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. This approach is instrumental in synthesizing complex molecules and analogues that would be challenging to prepare otherwise. nih.gov

Reaction TypeCatalyst/ReagentsOutcome
Suzuki CouplingPalladium catalyst, boronic acid/esterFormation of a new C-C bond, introducing aryl or vinyl groups. nih.gov
Sonogashira CouplingPalladium catalyst, copper co-catalyst, terminal alkyneFormation of a new C-C bond, introducing an alkyne moiety.
Buchwald-Hartwig AminationPalladium catalyst, amineFormation of a new C-N bond, introducing a substituted amino group.

Reactions Involving the Amino Group at C2 Position

The 2-amino group is a key functional handle, participating in hydrogen bonding and serving as a nucleophile for further derivatization.

Hydrogen Bonding Contributions to Molecular Interactions

The amino group at the C2 position is a potent hydrogen bond donor. It readily participates in hydrogen bonding with various acceptor groups, such as the nitrogen atoms within the pyrimidine ring and external functionalities like carboxylic acids. nih.gov These hydrogen-bonding interactions are fundamental in forming predictable supramolecular synthons, which are reliable building blocks for crystal engineering. nih.gov For instance, the amino-pyrimidine/carboxylic acid synthon is consistently observed in co-crystallization studies. nih.gov

Nucleophilic Substitution and Derivatization at C2

While the amino group itself can be a site for derivatization, its primary role in nucleophilic substitution reactions on the pyrimidine ring is often as a directing group. However, direct N-functionalization of the 2-amino group can be achieved. For instance, reactions with various amines in the presence of a base can lead to the synthesis of a diverse library of 2-aminopyrimidine (B69317) derivatives. mdpi.comnih.gov

The Gabriel synthesis offers a classic method for preparing primary amines, utilizing a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to avoid the common issue of over-alkylation. libretexts.org This strategy could be adapted for the synthesis of more complex 2-aminopyrimidine derivatives. The nucleophilicity of amines is a critical factor in these reactions, with steric hindrance and electronic effects playing significant roles. masterorganicchemistry.com

Methyl Group Functionalization and Stereochemical Considerations

Studies on related pyrimidine systems have shown that methyl groups can influence the coordination chemistry of the pyrimidine ring. For example, the presence of methyl substituents can alter the coordination mode of pyrimidine-based ligands with metal ions like silver(I), leading to the formation of coordination polymers instead of discrete dinuclear complexes. rsc.org This highlights the subtle but significant role of the methyl group in directing the assembly of larger structures.

Functionalization of the methyl group itself can be challenging but may be achieved through radical halogenation followed by nucleophilic substitution. However, such reactions often require harsh conditions and may lack selectivity. More modern approaches might involve C-H activation strategies, though this remains a complex area of research for this specific substrate.

Pathways for Heterocyclic Annulation and Fusion

The strategic placement of the iodo and amino substituents on the this compound scaffold allows for its use in annulation reactions to construct fused pyrimidine systems. These reactions typically involve an initial cross-coupling reaction at the C-5 position, followed by a subsequent cyclization step involving the 2-amino group.

The synthesis of pyridopyrimidines, a class of fused heterocycles with a wide range of biological activities, can be envisioned starting from this compound through palladium-catalyzed cross-coupling reactions. While direct examples utilizing this specific starting material are not extensively documented in the reviewed literature, the reactivity of analogous 5-iodopyrimidine (B189635) derivatives provides a strong basis for plausible synthetic routes.

One established method for the construction of the pyridopyrimidine skeleton is the palladium-catalyzed coupling of a 5-iodopyrimidine with various olefins, followed by an intramolecular cyclization. For instance, the reaction of 5-iodouracil (B140508) derivatives with olefins in the presence of a palladium catalyst has been shown to produce pyrido[2,3-d]pyrimidines. This transformation proceeds via a Heck-type coupling, followed by an electrocyclization and subsequent elimination or aromatization to yield the final fused product.

Another powerful strategy involves the Sonogashira coupling of a 5-iodopyrimidine with terminal alkynes. This reaction introduces an alkynyl substituent at the C-5 position, which can then undergo a variety of cyclization reactions. For example, the resulting 5-alkynyl-2-aminopyrimidine can be induced to cyclize onto the amino group, often in the presence of a suitable catalyst or under thermal conditions, to form the pyridine (B92270) ring of the pyridopyrimidine system. The versatility of the Sonogashira reaction allows for the introduction of a wide range of substituents on the newly formed pyridine ring, depending on the choice of the alkyne coupling partner.

Furthermore, the Buchwald-Hartwig amination offers a viable pathway for the synthesis of N-substituted pyridopyrimidines. This would involve the coupling of this compound with a suitable amine that also contains a group capable of subsequent cyclization.

The following table summarizes potential reaction pathways for the synthesis of pyridopyrimidines from this compound based on analogous reactions.

Reaction Type Coupling Partner Catalyst/Reagents Intermediate Fused Product
Heck CouplingOlefin (e.g., R-CH=CH₂)Pd(OAc)₂, PPh₃, Base5-(Alkenyl)-4-methylpyrimidin-2-amineSubstituted Pyridopyrimidine
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)Pd(PPh₃)₂Cl₂, CuI, Base5-(Alkynyl)-4-methylpyrimidin-2-amineSubstituted Pyridopyrimidine
Buchwald-Hartwig AminationAmine with cyclizable groupPd catalyst, Ligand, Base5-(Amino)-substituted pyrimidineN-Substituted Pyridopyrimidine

The construction of imidazo[1,2-a]pyrimidine (B1208166) and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds from this compound represents another important synthetic transformation, leading to privileged structures in drug discovery.

Imidazo[1,2-a]pyrimidine Synthesis: The most common and direct route to imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. nih.gov In this context, this compound could serve as the 2-aminopyrimidine component. The reaction proceeds by initial N-alkylation of the endocyclic nitrogen of the amino group, followed by intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring system. The presence of the iodo and methyl groups on the pyrimidine ring would be retained in the final product, offering further sites for chemical modification.

A plausible reaction scheme is presented below:

Reaction of this compound with an α-haloketone
Reactant 1 Reactant 2 Conditions Product
This compoundα-Haloketone (e.g., Bromoacetone)Reflux in a suitable solvent (e.g., Ethanol)7-Iodo-6-methyl-2-substituted-imidazo[1,2-a]pyrimidine

Pyrazolo[1,5-a]pyrimidine Synthesis: The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds. nih.govnih.govsemanticscholar.org However, an alternative strategy starting from a pyrimidine derivative would involve its reaction with a hydrazine (B178648) derivative. For this compound, a potential pathway could involve a multi-step sequence. One possibility is the transformation of the 2-amino group into a leaving group, followed by reaction with hydrazine to form a hydrazinopyrimidine. Subsequent condensation with a three-carbon synthon could then lead to the formation of the pyrazole (B372694) ring.

A more direct, albeit less commonly reported, approach might involve the reaction of a suitably functionalized pyrimidine with hydrazine. For instance, if the pyrimidine ring can be opened and subsequently reclosed, a pyrazolo[1,5-a]pyrimidine could be formed. However, specific literature precedents for such a transformation starting from a 5-iodopyrimidine are scarce.

The following table outlines a conceptual pathway for the synthesis of a pyrazolopyrimidine derivative.

Starting Material Key Reagents Intermediate Steps Final Product
This compound1. Diazotization (e.g., NaNO₂, HCl)2. Hydrazine (N₂H₄)Formation of a hydrazinopyrimidine7-Iodo-6-methyl-pyrazolo[1,5-a]pyrimidine
3. Condensation with a β-dicarbonyl compound

It is important to note that while these synthetic pathways are based on well-established chemical principles and reactions of similar heterocyclic systems, their direct application to this compound requires experimental validation to determine optimal conditions and yields.

Computational Chemistry and Theoretical Investigations on 5 Iodo 4 Methylpyrimidin 2 Amine and Its Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govwjarr.com These methods are instrumental in predicting various molecular properties and behaviors of 5-Iodo-4-methylpyrimidin-2-amine and its derivatives.

Prediction of Reaction Pathways and Energy Intermediates

DFT calculations are employed to map out potential reaction pathways and identify energy intermediates in the synthesis of pyrimidine (B1678525) derivatives. tandfonline.comacs.org By calculating the energies of reactants, transition states, and products, chemists can predict the most favorable synthetic routes. For instance, in the synthesis of unsymmetrical pyrimidines, cyclization reactions of chalcones with guanidine (B92328) hydrochloride can be modeled to understand the reaction mechanism and optimize conditions. nih.gov The study of reaction pathways can also reveal the potential for different cyclization mechanisms, such as those involving nucleophilic attack on a nitrile group, which can be influenced by reaction conditions like microwave irradiation. acs.org

A study on the synthesis of novel pyrimidine hybrids confirmed the structure of the synthesized compounds using spectral techniques and explained their electronic behavior through DFT estimations at the B3LYP/6-31G++(d,p) level. tandfonline.com Similarly, the synthesis of other pyrimidine derivatives has been guided by DFT calculations to understand their structural stability and the mechanism of their thermal decomposition. nih.gov

Analysis of Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), are critical in determining its reactivity and interaction with other molecules. irjweb.comresearchgate.net

The HOMO-LUMO energy gap is a key indicator of chemical reactivity, optical polarizability, and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. nih.govresearchgate.net For pyrimidine derivatives, DFT calculations at levels like B3LYP/6-311G++(d,p) are used to determine these energies. irjweb.com For example, the HOMO-LUMO gap can explain the charge transfer interactions within the molecule, which is crucial for its biological activity. ripublication.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. researchgate.netresearchgate.net The MEP is useful for predicting how a molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions. wjarr.comcornell.edu For instance, the MEP can identify nitrogen atoms in the pyrimidine ring as potential sites for nucleophilic attack. wjarr.com The analysis of MEP can also guide the design of inhibitors by optimizing electrostatic interactions with the target enzyme. rsc.org

Table 1: Key Electronic Properties of Pyrimidine Derivatives

Property Significance Computational Method
HOMO Energy Indicates electron-donating ability. DFT (e.g., B3LYP/6-311G++)
LUMO Energy Indicates electron-accepting ability. DFT (e.g., B3LYP/6-311G++)
HOMO-LUMO Gap Relates to chemical reactivity and stability. DFT (e.g., B3LYP/6-311G++)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug design to understand the binding modes and affinities of potential drug candidates. wjarr.com For pyrimidine derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes, such as cyclooxygenases (COX-1 and COX-2) and kinases. tandfonline.comscienceopen.com

Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. rsc.org For example, studies on pyrimidine derivatives as COX-2 selective inhibitors have shown how these molecules bind to the active site of the enzyme, providing a basis for designing more potent and selective inhibitors. tandfonline.comscienceopen.com Similarly, docking has been used to investigate the interactions of pyrimidine derivatives with other targets like SARS-CoV-2 Omicron protease. tandfonline.com The binding energy calculated from docking studies can help in ranking potential inhibitors. researchgate.net

Machine Learning Applications in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to revolutionize retrosynthesis and synthetic route design. engineering.org.cnarxiv.org These data-driven approaches can predict reaction outcomes and suggest optimal synthetic pathways, overcoming some of the limitations of traditional methods. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and the stability of ligand-protein complexes. tandfonline.com MD simulations are particularly useful for understanding how a ligand and its target protein adapt to each other upon binding. rsc.org

For pyrimidine derivatives, MD simulations can be used to assess the stability of the docked poses obtained from molecular docking. tandfonline.com By simulating the system in a solvated environment, researchers can observe the fluctuations and movements of the ligand within the binding pocket, providing a more realistic view of the interaction. tandfonline.comrsc.org These simulations can help to validate the docking results and identify key stable interactions that contribute to the binding affinity. rsc.org

Feedback Loops for Integrating Experimental and Computational Data in Synthesis

The most effective approach to modern chemical synthesis involves a synergistic feedback loop between computational predictions and experimental validation. researchgate.netnih.gov Computational models can guide experimental efforts by predicting promising synthetic routes and molecular structures. In turn, experimental results can be used to refine and improve the accuracy of the computational models. nih.gov

For the synthesis of pyrimidine derivatives, this integrated approach can accelerate the discovery of new compounds with desired properties. For example, computational predictions of reaction pathways can be tested in the lab, and the outcomes can be used to update the parameters of the theoretical models. researchgate.net Similarly, the biological activities of newly synthesized compounds can be measured and used to train and validate QSAR models, leading to more accurate predictions for future designs. nih.gov This iterative process of prediction, synthesis, and testing is a powerful strategy for optimizing synthetic routes and developing novel functional molecules. nih.gov

Strategic Applications of 5 Iodo 4 Methylpyrimidin 2 Amine in Biomedical Research and Chemical Biology

Investigation as a Privileged Scaffold for Enzyme Inhibitor Development

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, distinct biological targets, often with high affinity. mdpi.com The pyrimidine (B1678525) nucleus, a core component of 5-iodo-4-methylpyrimidin-2-amine, is recognized as such a scaffold, particularly in the development of protein kinase inhibitors. nih.gov Its structural versatility allows for modifications that can lead to potent and selective inhibitors for a range of enzymes. mdpi.comnih.gov The iodo- and methyl-substituents on the pyrimidine ring of this compound provide specific points for chemical modification, enabling the optimization of inhibitor potency and selectivity.

Janus Kinase (JAK) Inhibitor Research

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways that regulate cell growth, differentiation, and immune responses. nih.govnih.gov Dysregulation of JAK signaling is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions. nih.govnih.gov Consequently, the development of selective JAK inhibitors is a major focus of therapeutic research.

The V617F mutation in JAK2 is a key driver in the majority of MPN cases, leading to constitutive activation of the kinase and downstream signaling pathways. nih.govnih.gov This has made selective JAK2 inhibitors a highly sought-after therapeutic strategy. Research has shown that derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine, which can be synthesized from this compound, can be potent and selective JAK2 inhibitors. nih.govnih.gov For instance, the compound A8, a derivative, demonstrated an IC₅₀ value of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2). nih.govnih.gov This selective inhibition effectively blocks the phosphorylation of JAK2 and its downstream signaling pathways, inducing apoptosis in cells carrying the JAK2V617F mutation. nih.gov

Structure-based drug design has been instrumental in the development of selective JAK2 inhibitors. nih.govresearchgate.net By understanding the subtle differences in the ATP-binding sites of the JAK family members, medicinal chemists can design molecules that specifically target JAK2. nih.govresearchgate.net The this compound scaffold provides a foundation for these designs. For example, early efforts identified a pyrrolopyridine hit with good JAK2 potency but limited selectivity. nih.gov Subsequent structure-guided modifications, such as the introduction of a 4,5-dimethyl thiazole (B1198619) group, significantly improved JAK family selectivity. nih.gov This approach highlights the importance of the scaffold in allowing for systematic modifications to enhance inhibitor performance.

Phosphodiesterase 2 (PDE2) Inhibitor Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE2, in particular, has emerged as a therapeutic target for conditions such as osteoarthritis pain. nih.gov Research has focused on transforming selective phosphodiesterase 4 (PDE4) inhibitors into selective PDE2 inhibitors. nih.gov This involves optimizing the molecular structure to favor binding to the PDE2 active site. While direct studies utilizing this compound for PDE2 inhibition are not extensively documented, the pyrimidine core is a common feature in various PDE inhibitors, suggesting its potential as a scaffold in this area as well. The principles of structure-activity relationship studies used in developing other PDE inhibitors could be applied to derivatives of this compound. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibitor Design

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), which can contribute to the pathology of various inflammatory diseases and some cancers. nih.govmaastrichtuniversity.nl Therefore, the development of selective iNOS inhibitors is of significant therapeutic interest. nih.govmaastrichtuniversity.nl Studies have shown that 2-amino-4-methylpyridine (B118599) analogues can be potent iNOS inhibitors. nih.govnih.gov While not a direct derivative, the 2-aminopyrimidine (B69317) core of this compound shares structural similarities. Research in this area has led to the identification of compounds with the potential to serve as PET radiotracers for imaging iNOS expression in vivo. nih.govnih.gov The design principles from these studies could inform the development of novel iNOS inhibitors based on the this compound scaffold.

Exploration in Other Kinase Inhibition Pathways

The versatility of the pyrimidine scaffold extends beyond JAK, PDE, and iNOS inhibition. nih.gov Pyrazolo[3,4-d]pyrimidines, which are structurally related to the core of this compound, have been identified as privileged scaffolds for a wide range of kinase inhibitors. nih.gov This is due to their ability to mimic the adenine (B156593) ring of ATP and bind to the hinge region of kinase active sites. nih.gov This has led to the development of inhibitors for various kinases implicated in cancer, such as those in the PI3K/AKT/mTOR pathway. nih.gov Similarly, thiazolo[4,5-d]pyrimidines, which are also isosteres of purines, have been explored for a broad range of pharmacological activities, including as anticancer and anti-inflammatory agents. nih.gov These examples underscore the broad potential of the this compound scaffold for the development of inhibitors targeting a diverse array of kinases.

Development of Antiviral Agents

The pyrimidine ring is a fundamental component of nucleosides, making pyrimidine analogs prime candidates for antiviral drug design. These analogs can mimic natural nucleosides and interfere with viral replication processes.

Targeting Viral Replication Mechanisms

The strategic placement of an iodine atom at the 5-position of a pyrimidine ring is a well-established strategy in antiviral drug discovery. This approach is exemplified by compounds like 5-iodo-2'-deoxyuridine (Idoxuridine) and its more recent derivative, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU). nih.gov These molecules function as nucleoside analogs that, once inside a cell, are phosphorylated by viral enzymes, such as thymidine (B127349) kinase (TK). nih.gov Their subsequent incorporation into the growing viral DNA chain leads to the termination of replication. nih.gov

The efficacy of this mechanism has been demonstrated against a range of DNA viruses. For instance, 4'-thioIDU has shown potent activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). nih.govgoogle.com Its ability to inhibit viral DNA synthesis at low micromolar concentrations underscores the power of the 5-iodo-pyrimidine scaffold in disrupting viral replication. drugbank.com Even acyclovir-resistant strains of HSV, which possess altered viral TK, can show some susceptibility to these compounds, suggesting a robust mechanism of action. nih.govgoogle.com

Table 1: Antiviral Activity of Related 5-Iodo-Pyrimidine Nucleosides This table presents data for 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), a nucleoside analog structurally related to the 5-Iodo-pyrimidine core.

VirusCell LineEC₅₀ (µM)Reference
Herpes Simplex Virus 1 (HSV-1)HFF0.1 nih.govgoogle.com
Herpes Simplex Virus 2 (HSV-2)HFF0.5 nih.govgoogle.com
Varicella-Zoster Virus (VZV)HFF2.0 nih.gov
Human Cytomegalovirus (HCMV)HFF5.9 nih.govgoogle.com

Emerging Applications in Viral Pathogen Research (e.g., SARS-CoV-2)

The threat of emerging viral pathogens, such as SARS-CoV-2, has accelerated the search for broad-spectrum antiviral agents. The RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, is a primary target for nucleoside analog inhibitors. sigmaaldrich.com Research has shown that iodo-substituted nucleoside analogs can effectively inhibit this enzyme.

A notable example is 5-Iodotubercidin, a pyrrolopyrimidine nucleoside analog, which demonstrated the strongest inhibition of SARS-CoV-2 RdRp among 134 analogs tested in one study. sigmaaldrich.combiosynth.com This compound was found to be resistant to the virus's exonuclease activity, a proofreading mechanism that can remove some nucleoside analogs and lead to drug resistance. biosynth.com The potent activity of 5-Iodotubercidin highlights the potential of using the iodo-pyrimidine scaffold, central to this compound, to develop inhibitors against SARS-CoV-2 and other coronaviruses. sigmaaldrich.combiosynth.com

Design and Synthesis of Anticancer Agents

The dual functionalities of the 2-amino group and the 5-iodo substitution on the pyrimidine ring make this compound a valuable starting point for the synthesis of anticancer agents that can act through various mechanisms.

Modulation of Cellular Proliferation and Apoptosis Pathways

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Halogenated pyrimidine nucleosides have been shown to be effective in this regard. For example, the radiolabeled analog 5-[¹²⁵I]iodo-4'-thio-2'-deoxyuridine (ITdU) is preferentially taken up by proliferating tumor cells and incorporated into their DNA. This incorporation leads to significant DNA damage and the induction of apoptosis in over 90% of tumor cells in animal models, demonstrating a highly selective cytotoxic effect.

Furthermore, the aminopyrimidine moiety itself is a well-known pharmacophore in anticancer research. Derivatives of 6-amino-5-cyano-2-thiopyrimidines have been shown to possess broad-spectrum anticancer activity, with a particular selectivity towards leukemia cell lines. These compounds are believed to exert their effects by inducing apoptosis and causing cell cycle arrest, crucial mechanisms for controlling cancer cell proliferation.

Targeting Cancer-Related Enzymes and Receptors (e.g., CDK2, EGFR)

Many cancers are driven by the dysregulation of protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). The 2-aminopyrimidine structure is a privileged scaffold for designing potent and selective kinase inhibitors because it can effectively mimic the hydrogen bonding interactions of ATP in the kinase active site.

Numerous studies have reported the development of 2-aminopyrimidine derivatives as highly potent inhibitors of CDK2, a key regulator of the cell cycle. For instance, (4-pyrazolyl)-2-aminopyrimidines have been identified as a class of CDK2 inhibitors with high potency and selectivity over other CDKs. Similarly, pyrimido[2,3-d]pyrimidine derivatives have been investigated as dual inhibitors of both CDK2 and EGFR. The ability to target these critical oncogenic drivers makes the 2-aminopyrimidine core of this compound a highly attractive starting point for developing targeted cancer therapies.

Table 2: Inhibitory Activity of Related Aminopyrimidine Derivatives Against Cancer-Related Kinases This table presents data for various aminopyrimidine derivatives designed as kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
(4-Pyrazolyl)-2-aminopyrimidinesCDK20.29
2,4-Diamino-5-ketopyrimidines (R547)CDK23.0
4,6-Disubstituted [2,3-d]pyrimidineEGFR18
Tetrahydropyrido [4,3-d]pyrimidineEGFR8 - 18

Interfering with Metabolic Pathways in Cancer Cells

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One of the oldest and most effective strategies in cancer chemotherapy is the use of antimetabolites, which are molecules that interfere with these essential metabolic processes. Pyrimidine analogs are a classic example of antimetabolites.

Compounds like 5-Fluorouracil (5-FU), a fluorinated pyrimidine, function by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of the building blocks for DNA replication, ultimately causing cell death. The structural similarity of this compound to these foundational antimetabolites suggests its potential as a precursor for developing novel agents that can disrupt the metabolic machinery of cancer cells. The presence of the iodine atom offers a site for further chemical modification to optimize activity and selectivity against specific metabolic targets within cancer cells.

Modulation of Biofilm Formation in Microbial Systems

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. These structures are notoriously resistant to conventional antimicrobial treatments and pose significant challenges in clinical and industrial settings. The 2-aminopyrimidine scaffold, present in this compound, is a core component of various molecules investigated for their ability to modulate biofilm formation.

Bacterial biofilms, particularly those formed by opportunistic pathogens like Pseudomonas aeruginosa, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), are major contributors to persistent infections. Research into anti-biofilm agents explores various mechanisms, including the disruption of bacterial communication (quorum sensing), inhibition of adhesion, and interference with the extracellular matrix.

Pseudomonas aeruginosa : This Gram-negative bacterium is a common cause of infections in immunocompromised individuals and is known for its robust biofilm formation. nih.govmdpi.com Strategies to combat P. aeruginosa biofilms often target its quorum sensing systems or factors essential for surface motility and microcolony formation. frontiersin.org While specific studies detailing the action of this compound are not widely documented, related heterocyclic compounds are known to inhibit biofilm formation. For instance, certain 2-aminoimidazole derivatives have been shown to be effective antagonists of biofilm formation in P. aeruginosa. nih.gov

MSSA and MRSA : Staphylococcus aureus is a leading cause of both community-acquired and hospital-acquired infections, with biofilm formation being a key virulence factor. nih.gov The composition of the growth medium, often supplemented with glucose, can significantly induce biofilm formation in MRSA isolates. nih.gov Research has identified that the biofilm phenotype in S. aureus can be mediated by protein adhesins. nih.gov Compounds that can modulate the expression or function of these surface proteins are of significant interest. The activity of N1-,2N-disubstituted 5-aryl-2-aminoimidazoles has shown strong results against biofilms formed by Gram-positive bacteria. nih.gov

The effectiveness of biofilm inhibitors often depends on their specific chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity. For molecules based on the 2-aminoimidazole and related 2-aminopyrimidine scaffolds, several structural features have been identified as critical for anti-biofilm activity. nih.gov

A study on a library of 4(5)-aryl-2-amino-1H-imidazoles revealed that the substitution pattern on the aryl group and the nature of the N1-substituent have a major impact on biofilm inhibitory activity. nih.gov This suggests that for this compound, the positions of the iodo and methyl groups on the pyrimidine ring are critical determinants of its biological activity. The presence of a halogen, such as iodine, can influence the molecule's lipophilicity and its ability to form halogen bonds, potentially affecting its interaction with biological targets.

Further research into modulating the substitution pattern of 5-aryl-2-aminoimidazoles demonstrated that it is possible to fine-tune the anti-biofilm activity spectrum and toxicity. nih.gov For example, N1- and 2N-substituted derivatives showed potent activity against biofilms from Gram-positive bacteria and the fungus C. albicans, while losing activity against Gram-negative bacteria. nih.gov This highlights the principle that specific substitutions on the core scaffold can direct the compound's activity toward different microbial species.

Table 1: Structure-Activity Relationship (SAR) Insights for 2-Amino-Scaffold Biofilm Inhibitors
Compound ClassKey Structural FeatureImpact on Biofilm InhibitionReference
4(5)-Aryl-2-amino-1H-imidazolesSubstitution pattern of the 4(5)-phenyl groupMajor effect on biofilm inhibitory activity against S. Typhimurium and P. aeruginosa. nih.gov
N1-Substituted 4(5)-phenyl-2-aminoimidazolesNature of the N1-substituentSignificant influence on potency, with some compounds active at low micromolar concentrations. nih.gov
N1-,2N-Disubstituted 5-aryl-2-aminoimidazolesSubstitution at N1 and 2N positionsAllows fine-tuning of activity spectrum; enhanced activity against Gram-positive bacteria and C. albicans, but loss of activity against Gram-negative bacteria. nih.gov
Imidazo[1,2-a]pyrimidinium saltsChemical precursor to 2-aminoimidazolesActivity correlates with their corresponding 2-aminoimidazole products, suggesting they may act as prodrugs. nih.gov

Exploration in Agrochemical and Industrial Applications

The pyrimidine ring system is a foundational structure in many agrochemicals. A related compound, 2-amino-4,6-dimethoxypyrimidine, is a known environmental transformation product of several commercial sulfonylurea herbicides, including flupyrsulfuron-methyl, sulfosulfuron, rimsulfuron, and nicosulfuron. nih.gov This indicates that the 2-aminopyrimidine core is stable and relevant in environmental and agricultural contexts. The presence of a halogen atom, as in this compound, is a common feature in many active agrochemical compounds, often enhancing their efficacy. In an industrial context, halogenated heterocyclic compounds serve as versatile building blocks for the synthesis of a wide range of chemical products. tcichemicals.com

Use as an Intermediate for Other Bioactive Molecules

One of the primary applications of this compound is as a chemical building block or intermediate in organic synthesis. biosynth.comchemscene.com Its structure contains multiple reactive sites that can be modified to create more complex molecules with desired biological activities. The pyrimidine scaffold is central to numerous pharmacologically active compounds. For example, a similar molecule, 4-amino-5-aminomethyl-2-methylpyrimidine, is a key intermediate in scalable syntheses of Vitamin B1 (thiamine), highlighting the importance of this class of compounds in producing essential biomolecules. researchgate.net The iodo-substituent on this compound is particularly useful as it can be readily replaced or used in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to build molecular complexity, making it a valuable precursor for the discovery of new therapeutic agents.

Systematic Structure Activity Relationship Sar and Scaffold Modification Studies of 5 Iodo 4 Methylpyrimidin 2 Amine Derivatives

Impact of Substituent Modifications on Biological Activity and Binding Affinity

The biological activity of 2-aminopyrimidine (B69317) derivatives is highly sensitive to the nature and position of substituents on the pyrimidine (B1678525) ring and its appended groups. Research into derivatives of the 2-AP core has demonstrated that even minor chemical modifications can lead to significant changes in biological outcomes, such as anti-biofilm or enzyme inhibitory activity.

In studies of related 2-aminopyrimidine analogs as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation, the substitution pattern on the pyrimidine core was a critical determinant of activity. nih.gov For instance, a series of aryl 2-AP analogs were synthesized to probe the SAR, utilizing different orientations (ortho, meta, para) of a phenyl core attached at either the C-4 or C-5 position of the pyrimidine. nih.gov One of the most active initial compounds, which featured a 2-AP subunit, demonstrated an IC₅₀ of 72 μM for inhibiting MRSA biofilm formation. nih.gov Further derivatization and exploration of the chemical space around this scaffold led to the identification of compounds with enhanced potency. nih.gov

The introduction of different functional groups affects properties such as hydrogen bonding capacity, steric profile, and electronic distribution, all of which modulate the binding affinity of the molecule to its target protein. For example, in the development of novel anti-inflammatory agents, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized. nih.gov The inhibitory activity against nitric oxide (NO) production varied significantly depending on the substituent at the C-5 position. nih.gov This highlights the profound impact of substituent modifications on the biological profile of the pyrimidine scaffold.

The following table summarizes the inhibitory concentration (IC₅₀) of selected 5-substituted 2-amino-4,6-dichloropyrimidines against NO production, illustrating the effect of different substituents at the C-5 position.

Table 1: Impact of C-5 Substituent on NO Production Inhibition

Compound C-5 Substituent IC₅₀ (µM)
B8 5-bromo 36
B12 5-fluoro 2
Other Derivatives Various 9 - 36

Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov

Role of Halogen Atoms (Iodine) in Molecular Recognition and Biological Efficacy

The presence of a halogen atom, such as iodine at the C-5 position of the pyrimidine ring, plays a crucial role in molecular recognition and can significantly enhance biological efficacy. Halogen atoms can participate in specific non-covalent interactions known as halogen bonds, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as an oxygen or nitrogen atom on a biological macromolecule.

In crystal structure studies of related compounds like 2-amino-5-iodopyridinium bromide, significant halogen bonding has been observed, demonstrating the capacity of the iodine atom to form specific, directional interactions that can stabilize a complex. nih.gov These types of interactions are critical for orienting a ligand within a protein's binding pocket, thereby contributing to its binding affinity and selectivity.

Furthermore, the nature of the halogen itself is important. In a study of 5-substituted 2-amino-4,6-dichloropyrimidines as inhibitors of immune-activated nitric oxide (NO) production, the compound with a fluorine atom at the C-5 position (5-fluoro-2-amino-4,6-dichloropyrimidine) was found to be the most effective, with an IC₅₀ of 2 µM. nih.gov While this study did not include an iodine-substituted analog for direct comparison, it underscores that the type of halogen at this position can dramatically influence potency, likely due to differences in size, electronegativity, and halogen bonding propensity. The large, polarizable nature of iodine often leads to strong halogen bonds, which can be a key design element in developing potent inhibitors.

Contributions of the Methyl and Amino Groups to the Pharmacophore

The 2-amino group is a cornerstone of the 2-aminopyrimidine scaffold's biological activity across a wide range of targets. It typically acts as a crucial hydrogen bond donor, forming key interactions with amino acid residues (e.g., backbone carbonyls) in the hinge region of protein kinases or other enzyme active sites. This interaction pattern is a well-established binding motif for many kinase inhibitors. In studies on related 2-AP analogs, this group is often essential for maintaining the desired biological effect. nih.gov

Scaffold Hopping and Ring Transformation Strategies for Enhanced Bioactivity

To explore new chemical space and improve properties such as potency, selectivity, and pharmacokinetics, researchers often employ strategies like scaffold hopping and ring transformation. These approaches involve replacing the central pyrimidine core with a different heterocyclic system that maintains the key pharmacophoric features.

A scaffold hopping strategy was successfully used to generate new anti-biofilm agents based on the 2-aminopyrimidine (2-AP) structure. nih.gov Researchers hypothesized that replacing a 2-aminoimidazole (2-AI) scaffold from a previous series with a 2-AP scaffold would yield compounds with improved activity against MRSA biofilms. nih.gov This change involved increasing the ring size and removing a hydrogen bond donating group, which led to a new class of aryl 2-AP analogs with potent activity. nih.gov This demonstrates how moving between related heterocyclic cores can be a fruitful strategy for lead optimization.

Ring transformation offers another avenue for structural diversification. Chemical reactions can be employed to convert the pyrimidine ring into a different heterocyclic system. For example, studies have shown that 5-cyanouracils can undergo pyrimidine-to-pyrimidine ring transformations when reacted with guanidines, yielding 2,4-diamino-5-carbamoylpyrimidines. rsc.org While starting from a different pyrimidine derivative, this principle of chemically modifying the core ring structure can be applied to generate novel scaffolds with potentially enhanced or entirely new biological activities. Such strategies are valuable for escaping existing patent space and discovering next-generation therapeutic agents.

Computational Approaches to SAR Analysis

Computational methods are indispensable tools for understanding the structure-activity relationships of 2-aminopyrimidine derivatives at a molecular level. Techniques such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling provide insights into how these molecules bind to their targets and what structural features are critical for activity.

Molecular docking studies are frequently used to predict the binding mode of pyrimidin-2-amine derivatives within the active site of a target protein. For instance, in a study of novel 4,6-disubstituted pyrimidin-2-amine derivatives as potential antibacterial agents, molecular docking was performed using the E. coli DNA gyrase B protein. researchgate.net The results showed that the most active compounds had the highest docking scores and favorable binding interactions at the active site, which correlated well with their observed biological activity. researchgate.net Similarly, docking studies of other pyrimidine derivatives into the active site of human cyclin-dependent kinase 2 have been used to rationalize the activity of potent inhibitors. nih.gov

3D-QSAR models provide a more quantitative framework for understanding SAR by correlating the 3D properties (steric and electrostatic fields) of a series of molecules with their biological activities. nih.gov For a series of 4-substituted N-phenylpyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDK2/4/6), 3D-QSAR models were constructed to guide the design of new, more potent inhibitors. nih.gov These computational approaches allow for the rational design of new analogs and help prioritize synthetic efforts, ultimately accelerating the drug discovery process.

Table 2: Docking Results of Selected Pyrimidine Derivatives

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
4a 1HCK -7.7 -
4b 1HCK -7.4 -
4c 1HCK -7.9 THR 165, GLU 12, LYS 33, THR 14
4h 1HCK -7.5 -
5a E. coli DNA gyrase B High Score Favorable binding interactions
5b E. coli DNA gyrase B High Score Favorable binding interactions

Data compiled from molecular docking studies on pyrimidine derivatives. researchgate.netnih.gov

Prospective Avenues and Unresolved Challenges in 5 Iodo 4 Methylpyrimidin 2 Amine Research

Integration of Advanced Synthetic Methodologies for Complex Derivatives

The functionalization of the pyrimidine (B1678525) core, particularly with the iodo-substituent at the C5 position, offers a reactive handle for creating a diverse library of complex molecules. Future progress hinges on moving beyond traditional methods and embracing more sophisticated synthetic strategies.

One promising avenue is the use of modern cross-coupling reactions. The iodine atom at the 5-position is well-suited for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, alkynyl, and amino groups, respectively, enabling the systematic exploration of the chemical space around the pyrimidine core. For instance, the Buchwald-Hartwig coupling has been successfully used to prepare aminopyrimidine derivatives from their halogenated precursors. nih.gov

Furthermore, multicomponent reactions, like the Biginelli reaction, offer an efficient way to construct the pyrimidine ring system itself from simple precursors. wikipedia.org Adapting these reactions to produce highly substituted and functionalized pyrimidines, including those with the specific substitution pattern of 5-iodo-4-methylpyrimidin-2-amine, could streamline the synthesis of novel analogues. wikipedia.org Another area of development is the direct C-H functionalization of the pyrimidine ring, which could provide more atom-economical routes to new derivatives, although controlling regioselectivity remains a challenge.

Solvent-free and catalyst-free synthesis methods are also gaining traction as they offer environmental and economic benefits. nih.gov Developing such protocols for the synthesis and derivatization of this compound could be a significant step forward. nih.gov The strategy of creating hybrid molecules, which involves combining the pyrimidine scaffold with other pharmacologically active fragments, represents another advanced approach to designing compounds with potentially improved efficacy or novel mechanisms of action. mdpi.com

Leveraging Artificial Intelligence and Big Data in Compound Design

The era of big data and artificial intelligence (AI) offers transformative potential for accelerating the discovery and optimization of pyrimidine-based compounds. nih.gov Modern drug discovery generates vast datasets from high-throughput screening (HTS), chemical synthesis, and biological assays, which are often too complex for traditional analysis. nih.gov

AI, particularly through deep learning and other machine learning models, can analyze these large and complex datasets to identify promising drug candidates. nih.govnih.gov For a compound like this compound, AI algorithms can be trained on existing data from public repositories like PubChem and ChEMBL to predict its potential biological activities, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov This in silico screening can prioritize the synthesis of derivatives with the highest probability of success, saving significant time and resources. nih.gov

Furthermore, AI can aid in identifying novel biological targets. nih.gov By analyzing large-scale biological data, such as genomic and proteomic information from sources like The Cancer Genome Atlas, AI can uncover new proteins or pathways that could be modulated by pyrimidine derivatives. nih.gov Generative AI models can even design entirely new molecules based on desired properties and the structural constraints of a target's binding site, offering a powerful tool for creating next-generation inhibitors based on the this compound scaffold.

Elucidating Novel Biological Targets and Mechanisms of Action

The pyrimidine nucleus is a cornerstone of life, forming the basis of nucleobases in DNA and RNA. ontosight.ai This inherent biological relevance makes pyrimidine derivatives a rich source of pharmacologically active agents with diverse mechanisms of action. nih.govresearchgate.net While much is known, significant opportunities remain to discover novel biological targets for compounds like this compound.

Historically, pyrimidine derivatives have been shown to inhibit a wide range of enzymes. For example, some act as anti-inflammatory agents by inhibiting COX enzymes, which are involved in prostaglandin (B15479496) synthesis. nih.gov More recently, they have emerged as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. ontosight.ai Specific examples include the inhibition of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, by novel aminopyrimidine derivatives, highlighting a potential anti-cancer mechanism. nih.gov The structural versatility of the pyrimidine scaffold allows for the design of compounds that can target specific kinases, such as Epidermal Growth Factor Receptor (EGFR). ontosight.ai

Beyond enzyme inhibition, substituted pyrimidines can interfere with DNA synthesis. acs.orgmdpi.com For instance, 5-substituted pyrimidine dNTPs can be incorporated into DNA by polymerases, a mechanism that can be exploited for therapeutic or diagnostic purposes. acs.org The ability of pyrimidine derivatives to interact with a variety of biological targets through mechanisms like hydrogen bonding and π-π stacking interactions makes them highly adaptable for drug discovery. ontosight.ai Future research should focus on unbiased screening of this compound derivatives against broad panels of biological targets to uncover novel mechanisms and therapeutic applications. ontosight.aiontosight.ai

Overcoming Synthetic Hurdles and Scaling Up Production

While advanced synthetic methods offer new possibilities, the practical, large-scale production of this compound and its derivatives faces several challenges. The synthesis of many heterocyclic compounds often involves multi-step processes that can be inefficient and costly, hindering their translation from laboratory-scale research to industrial application. google.com

One of the primary challenges is the availability and cost of starting materials. google.com For instance, the industrial synthesis of related pyrimidines has historically relied on expensive or hazardous materials like malononitrile. google.com Developing synthetic routes that utilize simple, inexpensive, and safer precursors is crucial for economic viability.

The reaction conditions themselves can also pose significant hurdles. Many synthetic transformations require harsh conditions, such as high temperatures or pressures, or the use of expensive and toxic catalysts. google.com For example, amination reactions to produce aminopyrimidines can require high temperatures and pressures in an autoclave. google.com The purification of the final products and intermediates can also be complex, often requiring chromatographic techniques that are difficult to scale.

Future research must focus on developing robust, efficient, and scalable synthetic processes. This includes the exploration of flow chemistry, which can offer better control over reaction parameters and improve safety and efficiency compared to batch processing. The development of more active and recyclable catalysts could also reduce costs and environmental impact. Simplifying synthetic routes to reduce the number of steps and purification requirements will be essential for making this compound and its derivatives accessible for widespread research and potential commercialization. google.com

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 5-Iodo-4-methylpyrimidin-2-amine?

Answer:

  • Synthesis : Condensation reactions involving substituted pyridin-2-amines with iodinated reagents under controlled conditions are commonly used. For example, 5-substituted pyrimidine derivatives can be synthesized by coupling 4-methylpyrimidin-2-amine with iodinating agents (e.g., iodine or N-iodosuccinimide) in anhydrous solvents like THF or DMF .
  • Characterization : Use spectral techniques (e.g., 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR) to confirm the substitution pattern. Elemental analysis validates purity. X-ray crystallography is critical for resolving structural ambiguities; crystals grown via slow evaporation in THF yield high-quality data for bond-length and angle analysis .

Basic: How can researchers screen this compound for preliminary biological activity?

Answer:

  • Activity Screening : Perform antibacterial assays (e.g., agar diffusion or broth microdilution) against Gram-positive and Gram-negative strains. Use standardized protocols like CLSI guidelines to ensure reproducibility.
  • QSAR Modeling : Employ software such as MOE 2006.08 to correlate electronic (e.g., Hammett constants), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) parameters with bioactivity. Validate models using cross-validation and external test sets to prioritize compounds for further study .

Advanced: What structural insights can X-ray crystallography provide for this compound?

Answer:

  • Key Features : X-ray diffraction reveals intramolecular hydrogen bonding (e.g., N–H⋯N interactions), which stabilizes the pyrimidine core. For example, amine hydrogen atoms may form bonds with adjacent nitrogen atoms, creating six-membered rings .
  • Conformational Analysis : Dihedral angles between the pyrimidine ring and substituents (e.g., aryl groups) quantify steric effects. Weak interactions (C–H⋯F, π–π stacking) can explain crystal packing and solubility limitations .
  • Methodology : Refine structures using SHELXL or similar software, applying riding atom models for hydrogen placement. Report R-factors (<0.05) to ensure reliability .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Root-Cause Analysis : Compare assay conditions (e.g., bacterial strain variability, solvent choice). For instance, discrepancies in MIC values may arise from differences in Log P optimization or steric hindrance affecting membrane permeability .
  • Methodological Harmonization : Standardize protocols (e.g., fixed inoculum size, consistent DMSO concentrations). Use multivariate statistical tools (e.g., PCA) to isolate variables contributing to activity outliers .

Advanced: What strategies optimize substituent effects in this compound derivatives for enhanced bioactivity?

Answer:

  • Substituent Design : Replace iodine with bulkier halogens (e.g., bromine) or electron-withdrawing groups (e.g., -NO2_2) to modulate electronic effects. Use steric maps from X-ray data to avoid clashes with target binding pockets .
  • Iterative Synthesis : Apply parallel synthesis techniques to generate analogs with systematic variations (e.g., 5-iodo vs. 5-chloro). Validate using QSAR models focusing on polar surface area and hydrogen-bond donor/acceptor counts .

Advanced: How can hybrid computational-experimental approaches improve receptor-binding predictions for this compound?

Answer:

  • Hybrid Modeling : Combine wet-lab agonism profiles (e.g., receptor-response assays) with machine learning (ML) to map chemical features. For example, train ML models on datasets from heterologously expressed receptors (e.g., Drosophila or human GPCRs) to predict binding affinities .
  • Validation : Cross-check computational predictions with crystallographic data (e.g., ligand-receptor docking simulations). Resolve conflicts by refining force-field parameters or incorporating solvent-accessible surface area (SASA) metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.